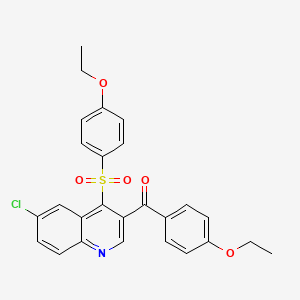
(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C26H22ClNO4S and a molecular weight of 479.98. It is a quinoline derivative, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The chemical structure of these derivatives is usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” includes a quinoline nucleus, which is present in numerous biological compounds . The structure also contains a sulfonyl group attached to a 4-ethoxyphenyl group.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives often depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Intermediate in Chemical Synthesis : The compound is utilized as a key intermediate in the synthesis of various chemical structures, including metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing its versatility in enabling the production of complex molecules through efficient synthetic routes (Mizuno et al., 2006).
Antibacterial Agent Synthesis : It has been found useful in the green synthesis of novel quinoxaline sulfonamides with demonstrated antibacterial activity, indicating its potential in developing new antimicrobial agents (Alavi et al., 2017).
Conformational Analysis : The compound's derivatives have been synthesized and analyzed for their stable forms, which is crucial for understanding the molecular structure and potential pharmaceutical applications (Karkhut et al., 2014).
Radiosynthesis Application : It plays a role in the radiosynthesis of specific pharmacologically active compounds, demonstrating its importance in the field of radiochemical studies and the development of radiopharmaceuticals (Kitson et al., 2010).
Antiestrogenic Activity : Some derivatives have shown antiestrogenic activities in preclinical studies, indicating its potential utility in the synthesis of compounds for cancer research (Jones et al., 1979).
Antimalarial and Antimicrobial Agents : Derivatives have been designed and synthesized with significant antimicrobial and antimalarial activities, showcasing its application in combating infectious diseases (Parthasaradhi et al., 2015).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” are not specified in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Orientations Futures
The future directions for research on quinoline derivatives like “(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propriétés
IUPAC Name |
[6-chloro-4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5S/c1-3-32-19-8-5-17(6-9-19)25(29)23-16-28-24-14-7-18(27)15-22(24)26(23)34(30,31)21-12-10-20(11-13-21)33-4-2/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFQNMDTOQOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

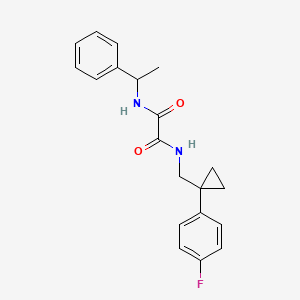
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)
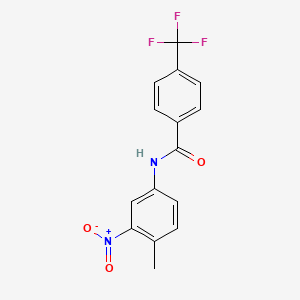
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)


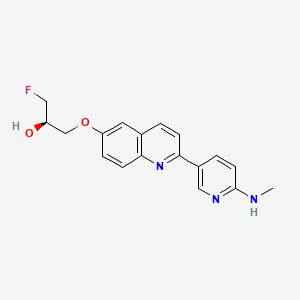
![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)
![3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide](/img/structure/B2779877.png)
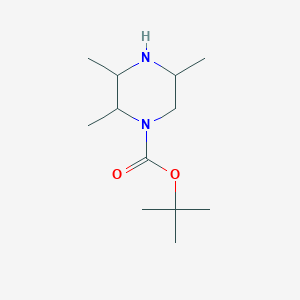
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)
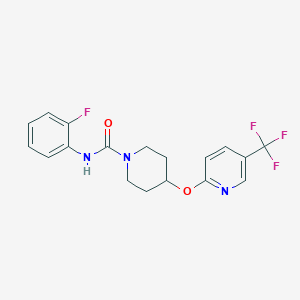
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)